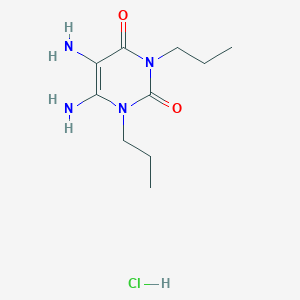

![molecular formula C10H9ClN2O2 B1342628 Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate CAS No. 133427-17-5](/img/structure/B1342628.png)

Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, related derivatives have been synthesized and studied for various applications, including as intermediates for pharmaceuticals and pesticides, as well as for their anti-viral, anti-inflammatory, and fluorescent properties.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multi-step reactions starting from various substrates. For instance, ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates were synthesized from brominated precursors and evaluated for their anti-HBV activity . Another related compound, ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, was synthesized using 2,3-dichloropyridine, hydrazinolysis, and cyclization, achieving a total yield of 43.1% . Similarly, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate was synthesized through esterification and bromination, with a high yield and purity, indicating a promising route for industrialization .

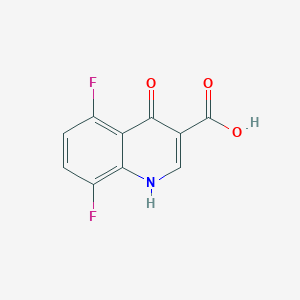

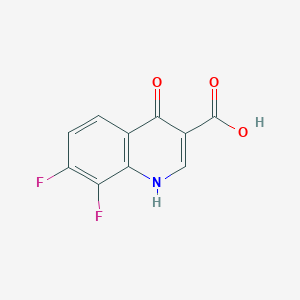

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using techniques such as density functional theory (DFT) and x-ray diffraction. For example, the molecular structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was optimized using DFT and confirmed by single crystal x-ray diffraction, demonstrating consistency between the calculated and experimental structures . This type of analysis is crucial for understanding the conformation and electronic properties of the molecules, which can influence their biological activity.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The Biginelli reaction, for instance, was used to obtain chloroimidazo[2,1-b]thiazol derivatives under green chemistry conditions, reducing reaction time . Additionally, a one-pot synthesis involving β-lactam carbenes and 2-pyridyl isonitriles produced novel imidazo[1,2-a]pyridine derivatives that could act as fluorescent probes for mercury ions . These reactions highlight the versatility and reactivity of the imidazo[1,2-a]pyridine scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure and substituents. For example, the electrostatic potential and frontier molecular orbitals of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate were investigated using DFT, revealing insights into the compound's physicochemical characteristics . These properties are important for the compound's interaction with biological targets and its overall pharmacokinetic profile.

Applications De Recherche Scientifique

Application 1: Antituberculosis Agents

- Summary of Application: Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results or Outcomes: The use of imidazo[1,2-a]pyridine analogues has contributed to the renaissance era of TB drug discovery research .

Application 2: Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

- Summary of Application: Imidazo[1,2-a]pyridines and N-(pyridin-2-yl)amides have received great attention in recent years due to their varied medicinal applications . A chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines has been developed .

- Methods of Application: N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free. Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .

- Results or Outcomes: The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

Application 3: Antimalarial Agents

- Summary of Application: Imidazo[1,2-a]pyridine analogues have been recognized for their antimalarial properties . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant malaria .

- Methods of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results or Outcomes: The use of imidazo[1,2-a]pyridine analogues has contributed to the development of new antimalarial drugs .

Safety And Hazards

The safety and hazards associated with Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate are not explicitly mentioned in the literature. However, it is generally recommended to handle chemical compounds with care and appropriate protective measures4.

Orientations Futures

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry2. Therefore, further research and development in the synthesis and application of Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate and similar compounds could be a promising direction2.

Propriétés

IUPAC Name |

ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-4-3-5-13-8(11)6-12-9(7)13/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKVDTDWDYSPKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CN2C1=NC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,2'-Bifuran]-5-carboxylic acid](/img/structure/B1342582.png)

amine](/img/structure/B1342586.png)